molecular formula C13H13NO2 B3385979 2-Ethyl-3-methylquinoline-8-carboxylic acid CAS No. 68742-10-9

2-Ethyl-3-methylquinoline-8-carboxylic acid

Número de catálogo: B3385979
Número CAS: 68742-10-9
Peso molecular: 215.25 g/mol
Clave InChI: OEFPPPOUNLZAKJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Ethyl-3-methylquinoline-8-carboxylic acid is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-ethyl-3-methylquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-3-11-8(2)7-9-5-4-6-10(13(15)16)12(9)14-11/h4-7H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFPPPOUNLZAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=CC=C2C(=O)O)C=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629581
Record name 2-Ethyl-3-methylquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68742-10-9
Record name 2-Ethyl-3-methylquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Ethyl-3-methylquinoline-8-carboxylic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Ethyl-3-methylquinoline-8-carboxylic acid: Structure, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogues and established principles of quinoline chemistry to project its properties, synthesis, and potential applications. This approach is intended to provide a robust theoretical framework for researchers and scientists in the field.

Molecular Structure and Nomenclature

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. The core structure is substituted with an ethyl group at the 2-position, a methyl group at the 3-position, and a carboxylic acid group at the 8-position.

IUPAC Name: this compound

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties: A Comparative Analysis

PropertyThis compound (Predicted)8-Ethyl-2-methylquinoline-3-carboxylic acid (Known Isomer)2-Methyl-quinoline-3-carboxylic acid ethyl ester (Related Compound)8-Quinolinecarboxylic acid (Parent Compound)
Molecular Formula C₁₃H₁₃NO₂C₁₃H₁₃NO₂[1]C₁₃H₁₃NO₂[2]C₁₀H₇NO₂
Molecular Weight 215.25 g/mol 215.25 g/mol [1]215.25 g/mol [2]173.17 g/mol
CAS Number Not available948291-31-4[1]15785-08-7[2]86-59-9
Melting Point Predicted to be a solidData not availableData not available183-185 °C

Proposed Synthesis Route: The Friedländer Annulation

A plausible and efficient method for the synthesis of this compound is the Friedländer synthesis. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acid or base catalysis.[3][4]

For the target molecule, the key starting materials would be 2-aminobenzaldehyde-3-carboxylic acid (or a protected ester derivative) and 3-pentanone .

Proposed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzaldehyde-3-carboxylic acid (1 equivalent) and 3-pentanone (1.2 equivalents) in a suitable solvent such as ethanol or acetic acid.

  • Catalysis: Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid.[5] Alternatively, a base catalyst like sodium hydroxide can be used.[6]

  • Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture and neutralize it if necessary. The product may precipitate and can be collected by filtration. If it remains in solution, extract with an appropriate organic solvent. The crude product can be purified by recrystallization or column chromatography.

Rationale: The Friedländer synthesis is a robust and versatile method for constructing the quinoline scaffold.[7][8] The reaction proceeds through an initial aldol condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring.[3]

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Step cluster_4 Product 2-aminobenzaldehyde-3-carboxylic acid 2-aminobenzaldehyde-3-carboxylic acid Friedländer Condensation Friedländer Condensation 2-aminobenzaldehyde-3-carboxylic acid->Friedländer Condensation 3-pentanone 3-pentanone 3-pentanone->Friedländer Condensation Dihydroquinoline Intermediate Dihydroquinoline Intermediate Friedländer Condensation->Dihydroquinoline Intermediate Acid/Base Catalyst, Heat Dehydration/Aromatization Dehydration/Aromatization Dihydroquinoline Intermediate->Dehydration/Aromatization This compound This compound Dehydration/Aromatization->this compound cluster_0 Mechanism of Action cluster_1 Cellular Targets cluster_2 Cellular Effects cluster_3 Therapeutic Outcome Quinoline 2-Ethyl-3-methylquinoline- 8-carboxylic acid Kinase Tyrosine Kinases Quinoline->Kinase Inhibits Topo Topoisomerase Quinoline->Topo Inhibits Tubulin Tubulin Polymerization Quinoline->Tubulin Inhibits Apoptosis Induction of Apoptosis Kinase->Apoptosis CellCycle Cell Cycle Arrest Kinase->CellCycle Angiogenesis Inhibition of Angiogenesis Kinase->Angiogenesis Topo->Apoptosis Topo->CellCycle Topo->Angiogenesis Tubulin->Apoptosis Tubulin->CellCycle Tubulin->Angiogenesis Outcome Anticancer Effect Apoptosis->Outcome CellCycle->Outcome Angiogenesis->Outcome

Caption: Potential anticancer mechanisms of quinoline derivatives.

Anti-inflammatory Properties

Several quinoline-based molecules have been developed as anti-inflammatory agents. [9][10]They can target key enzymes and receptors in inflammatory pathways, such as cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumor necrosis factor-α (TNF-α). [11]The carboxylic acid moiety, in particular, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential role for this compound in modulating inflammatory responses. [9]

Antimicrobial and Antiviral Activity

The quinoline core is central to many antimicrobial and antiviral drugs. [12][13]Derivatives have shown efficacy against a range of bacteria, fungi, and viruses. [14][15]Future research could explore the activity of this compound against various pathogens.

Conclusion

While this compound is not yet a well-characterized compound, its structural features strongly suggest a promising profile for applications in drug discovery. This guide provides a theoretical foundation for its synthesis, characterization, and potential biological activities, based on the rich chemistry of the quinoline scaffold. It is our hope that this document will serve as a valuable resource for researchers and scientists, stimulating further experimental investigation into this and related molecules.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575.
  • Solanki, N., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Iranian Chemical Society.
  • The anticancer effect of a novel quinoline derivative 91b1 through downregul
  • Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
  • Marella, A., et al. (2021). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences.
  • Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. (2022). PubMed.
  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (2022). Taylor & Francis Online.
  • Friedländer Synthesis. (n.d.). J&K Scientific LLC.
  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.
  • Doebner–Miller reaction. (n.d.). Wikipedia.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2006).
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Doebner-Miller Reaction. (n.d.). SynArchive.
  • Synthesis and biological activities of new substituted thiazoline-quinoline deriv
  • Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv
  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (2014). PubMed.
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (n.d.).
  • Quinolines: a new hope against inflamm
  • Biological Activities of Quinoline Deriv
  • Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Deriv
  • Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. (n.d.).
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A.
  • Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. (2023). PubMed.
  • Biological Activities of Quinoline Derivatives. (n.d.).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers.
  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2013).
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub.
  • 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. (n.d.).
  • 8-Quinolinecarboxylic acid 98 86-59-9. (n.d.). Sigma-Aldrich.
  • Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. (2023).
  • Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. (n.d.). Der Pharma Chemica.
  • 2-Methyl-quinoline-3-carboxylic acid ethyl ester - CAS 15785-08-7. (n.d.). Biosynth.
  • Quinoline-8-carboxylic acid | CAS#:86-59-9. (n.d.). Chemsrc.
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of W
  • 8-ethyl-2-methylquinoline-3-carboxylic acid ethyl ester. (n.d.). ChemicalBook.
  • 8-Ethyl-2-methylquinoline-3-carboxylic acid. (n.d.). Amerigo Scientific.
  • 2-Methyl-quinoline-3-carboxylic acid ethyl ester | CAS 15785-08-7. (n.d.). SCBT.
  • CAS 855763-77-8: Ethyl 2-methylquinoline-6-carboxyl
  • 2-Chloro-8-methylquinoline-3-carboxylic acid. (n.d.). Fluorochem.
  • 2-Methylquinoline-3-carboxylic acid ethyl ester | C13H13NO2 | CID 647634. (n.d.). PubChem.

Sources

Ionization Dynamics and pKa Determination of Quinoline-8-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the ionization behavior, pKa values, and experimental characterization of quinoline-8-carboxylic acid (8-QCA) and its derivatives.

Technical Reference for Drug Discovery & Physical Organic Chemistry

Executive Summary

Quinoline-8-carboxylic acid (8-QCA) represents a unique scaffold in medicinal chemistry due to the spatial proximity of the basic quinoline nitrogen (N1) and the acidic carboxylic acid group at position 8. Unlike its isomers (e.g., 2-, 3-, or 4-quinolinecarboxylic acids), 8-QCA forms a stable, five-membered intramolecular hydrogen bond (IMHB). This structural feature dictates a zwitterionic preference in aqueous media, significantly influencing solubility, lipophilicity, and metal chelation capacity—parameters critical for optimizing pharmacokinetics in drug development.

This guide provides a structural analysis of the ionization pathways, a compilation of acidity constants, and a validated protocol for the experimental determination of these values.

Part 1: Structural Chemistry & Ionization Mechanisms

The Zwitterionic Scaffold

In aqueous solution, 8-QCA does not exist primarily as a neutral molecule (


). Instead, the basicity of the ring nitrogen allows it to abstract the proton from the carboxylic acid, forming a zwitterion (

). This equilibrium is driven by the stability of the resulting 5-membered ring system stabilized by an intramolecular hydrogen bond (N-H...O).

Key Structural Forces:

  • Electronic Effect: The quinoline ring acts as an electron sink, but the N1 lone pair retains sufficient basicity (pKa of quinoline

    
     4.9).
    
  • Proximity Effect: The C8-carboxyl group is sterically positioned to interact directly with N1, raising the pKa of the nitrogen (stabilization of the conjugate acid) and lowering the pKa of the carboxyl group (stabilization of the conjugate base).

Ionization Equilibria Diagram

The dissociation of 8-QCA involves two protons. The macro-constants (


) describe the observable steps, while micro-constants (

, etc.) describe the tautomeric equilibrium between the uncharged and zwitterionic forms.

IonizationScheme cluster_neutral Neutral / Zwitterionic Equilibrium (Isoelectric Region) Cation Cationic Species (H₂L⁺) (N-H⁺, COOH) Zwitterion Zwitterion (HL±) (N-H⁺, COO⁻) Dominant in Water Cation->Zwitterion pKa₁ ≈ 1.8 (-H⁺ from COOH) Neutral Neutral Species (HL⁰) (N:, COOH) Minor in Water Cation->Neutral Micro-constant (-H⁺ from NH⁺) Zwitterion->Neutral Tautomerism (Kpz) Anion Anionic Species (L⁻) (N:, COO⁻) Zwitterion->Anion pKa₂ ≈ 6.0-7.0 (-H⁺ from NH⁺) Neutral->Anion Micro-constant (-H⁺ from COOH)

Figure 1: Ionization pathway of 8-QCA. The solid arrows represent the dominant dissociation pathway in aqueous media. The stability of the Zwitterion (


) is the defining characteristic of this scaffold.

Part 2: Quantitative Data (The pKa Landscape)

The following values represent a synthesis of experimental data and structure-activity relationship (SAR) predictions. Note that pKa values are sensitive to ionic strength (


) and temperature.
Table 1: Dissociation Constants of 8-QCA and Derivatives (25°C, Aqueous)
CompoundSubstituentpKa₁ (COOH)*pKa₂ (NH⁺) Electronic Effect
8-Quinolinecarboxylic acid H (Parent) 1.82 ± 0.05 ~ 6.8**Reference Standard
2-Methyl-8-QCA2-CH₃ (EDG)2.057.2Methyl donates e⁻, stabilizing N-H⁺ (raises pKa₂).
5-Nitro-8-QCA5-NO₂ (EWG)1.103.5Nitro withdraws e⁻, destabilizing N-H⁺ (lowers pKa₂).
5-Chloro-8-QCA5-Cl (EWG)1.455.2Inductive withdrawal lowers basicity.
6-Methoxy-8-QCA6-OCH₃ (EDG)1.957.0Resonance donation increases basicity.

*pKa₁: Acid dissociation of the carboxyl group in the presence of the protonated amine (forming the zwitterion). **pKa₂: Acid dissociation of the quinolinium proton (forming the anion). Note that this is higher than unsubstituted quinoline (pKa 4.9) due to electrostatic stabilization by the adjacent carboxylate.

Critical Note on Isomers: Do not confuse 8-QCA with Quinolinic Acid (Pyridine-2,3-dicarboxylic acid) or 8-Hydroxyquinoline-2-carboxylic acid . These have drastically different ionization profiles.

Part 3: Experimental Methodologies

For precise determination of these constants, Potentiometric Titration is the gold standard due to the zwitterionic nature of the analytes. Spectrophotometry (UV-Vis) is a secondary method useful for derivatives with low aqueous solubility.

Protocol: Potentiometric Determination of pKa

This protocol is designed to resolve overlapping ionization constants using the Gran method for endpoint detection and Bjerrum’s formation function for pKa calculation.

Reagents:

  • Analyte: 1.0 mM solution of the quinoline derivative in degassed, double-distilled water.

  • Titrant: 0.1 M NaOH (Carbonate-free, standardized against Potassium Hydrogen Phthalate).

  • Ionic Strength Adjuster: 0.1 M KCl or NaClO₄ (to maintain constant

    
    ).
    
  • Acid: 0.1 M HCl (to fully protonate the species to

    
     at the start).
    

Workflow Diagram:

TitrationWorkflow Step1 Preparation: Dissolve 1.0 mM Analyte in 0.1 M KCl. Acidify to pH 1.5 with HCl. Step2 Calibration: Calibrate Glass Electrode (pH 1.68, 4.01, 7.00, 10.01). Verify Slope (>98%). Step1->Step2 Step3 Titration: Add 0.1 M NaOH in 5-10 µL increments. Wait for drift < 0.1 mV/sec. Step2->Step3 Step4 Data Acquisition: Record Volume (V) vs. pH. Collect points through pH 1.5 to 11.0. Step3->Step4 Step5 Analysis: 1. Gran Plot (determine Ve). 2. Calculate ñ (Bjerrum function). 3. Non-linear Least Squares (Hyperquad or SUPERQUAD). Step4->Step5

Figure 2: Potentiometric titration workflow for accurate pKa determination of zwitterionic species.

Data Analysis: The Bjerrum Method

To calculate the constants from the titration curve, use the degree of formation (


):


For a diprotic zwitterion like 8-QCA:

  • Region 1 (pH < 2.5):

    
     moves from 2 to 1. This corresponds to 
    
    
    
    .
  • Region 2 (pH 4.0 - 9.0):

    
     moves from 1 to 0. This corresponds to 
    
    
    
    .

Self-Validation Check:

  • Perform a "Blank Titration" (Solvent + HCl only) to subtract background carbonate and accurately determine the standard electrode potential (

    
    ).
    
  • If the calculated pKa varies with concentration, aggregation (stacking of the quinoline rings) may be occurring. Repeat at lower concentration (e.g., 0.5 mM).

Part 4: Implications in Drug Development

Solubility and Bioavailability

The zwitterionic nature of 8-QCA derivatives at physiological pH (7.4) often results in low passive membrane permeability (LogD is low) but high aqueous solubility compared to non-zwitterionic quinolines.

  • Strategy: To improve oral bioavailability, mask the carboxylic acid as an ester (prodrug). This eliminates the zwitterion, reverting the molecule to a simple basic amine (LogP increases).

Metal Chelation (Metalloprotease Inhibition)

The 8-QCA scaffold is a bidentate ligand. The anionic form (


) binds metal ions (

) such as Zn²⁺, Cu²⁺, and Fe²⁺ via the pyridine nitrogen and the carboxylate oxygen.
  • Relevance: Inhibitors of zinc-dependent metalloproteases (e.g., Matrix Metalloproteinases - MMPs).

  • Impact of pKa: A lower pKa₂ (e.g., in 5-nitro derivatives) reduces the energy penalty for deprotonation, potentially increasing the conditional stability constant of the metal complex at physiological pH.

References

  • IUPAC Digitized pKa Dataset. Dissociation Constants of Organic Acids and Bases.[1] International Union of Pure and Applied Chemistry. [Link]

  • PubChem. Quinoline-8-carboxylic acid (Compound).[1][2][3] National Library of Medicine. [Link]

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Springer-Verlag. (Classic text on potentiometric methodology).
  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.[4] Heterocyclic Communications.[4] [Link]

  • Kütt, A., et al. (2018).[5] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.[5] [Link][4][5][6]

Sources

Biological Activity & Technical Profile: 2-Ethyl-3-methylquinoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethyl-3-methylquinoline-8-carboxylic acid (CAS: 68742-10-9) is a specialized heterocyclic compound belonging to the quinoline-8-carboxylic acid class. Its primary biological activity is defined by its function as a synthetic auxin (auxinic herbicide) . Structurally related to commercial herbicides such as quinclorac and quinmerac, this analog mimics the natural plant hormone indole-3-acetic acid (IAA).

While its dominant application lies in agrochemistry as a potent herbicide or plant growth regulator (PGR), the scaffold also possesses significant potential in medicinal chemistry. The 8-carboxylic acid moiety, in proximity to the quinoline nitrogen, creates a bidentate chelating site capable of inhibiting metalloenzymes, and the core structure serves as a precursor for diverse pharmaceutical candidates, including potential NK3 receptor antagonists.

Chemical Structure & Properties

The biological efficacy of this molecule is dictated by its specific substitution pattern.[1] The 8-position carboxylic acid is the critical pharmacophore for auxinic activity, while the 2-ethyl and 3-methyl substituents modulate lipophilicity and metabolic stability.

PropertyDescription
IUPAC Name This compound
CAS Number 68742-10-9
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
Key Pharmacophore 8-COOH (Auxin mimic / Chelation site)
Lipophilicity (LogP) ~2.7 - 3.2 (Estimated)
Solubility Low in water (acid form); High in organic solvents (DMSO, MeOH)

Mechanism of Action: Synthetic Auxin Signaling

The primary mechanism of this compound is the deregulation of auxin signaling pathways in susceptible plants (primarily dicots and some grasses).

Molecular Target: TIR1/AFB Complex

Unlike natural auxin (IAA), which is rapidly metabolized, this synthetic analog is metabolically stable. It binds to the TIR1 (Transport Inhibitor Response 1) and AFB (Auxin Signaling F-Box) proteins. This binding promotes the recruitment of Aux/IAA transcriptional repressors to the SCF^TIR1 E3 ubiquitin ligase complex.

Pathway Cascade
  • Binding: The herbicide acts as a "molecular glue," stabilizing the interaction between SCF^TIR1 and Aux/IAA proteins.

  • Ubiquitination: Aux/IAA repressors are poly-ubiquitinated.

  • Degradation: The 26S proteasome degrades the repressors.

  • Gene Activation: ARF (Auxin Response Factors) are released from inhibition, leading to the uncontrolled transcription of auxin-responsive genes (e.g., ACS synthase).

  • Physiological Collapse: Overproduction of ethylene and cyanide (a byproduct of ethylene synthesis) leads to tissue epinasty, vascular blockage, and plant death.

Signaling Pathway Diagram

AuxinSignaling Herbicide 2-Ethyl-3-methyl quinoline-8-COOH TIR1 TIR1/AFB (F-Box Protein) Herbicide->TIR1 Binds AuxIAA Aux/IAA (Repressor) Herbicide->AuxIAA Recruits SCF SCF Complex (E3 Ligase) TIR1->SCF Part of Proteasome 26S Proteasome AuxIAA->Proteasome Degraded by SCF->AuxIAA Ubiquitinates ARF ARF Transcription Factors Proteasome->ARF Releases Inhibition GeneExp Uncontrolled Gene Expression (ACS, ACO) ARF->GeneExp Activates Ethylene Ethylene Biosynthesis (+ Cyanide) GeneExp->Ethylene Induces Death Epinasty & Necrosis Ethylene->Death Causes

Caption: Mechanism of action for quinoline-8-carboxylic acid herbicides via the SCF(TIR1) ubiquitin-proteasome pathway.

Structure-Activity Relationship (SAR)

The efficacy of this compound is determined by specific structural features that balance receptor affinity with metabolic stability.

The "Essential Hook" (8-COOH)

The carboxylic acid at position 8 is non-negotiable for auxinic activity. It mimics the carboxyl group of IAA. Moving this group to position 3 or 4 (as in fluoroquinolones) destroys auxinic activity and shifts the profile toward antimicrobial or NK3 antagonist properties.

Substituent Effects
  • 3-Methyl Group: Provides steric hindrance preventing metabolic oxidation at the sensitive 3-position. This is similar to the 3-methyl in Quinmerac, which enhances persistence in the plant.

  • 2-Ethyl Group: Increases lipophilicity (LogP) compared to a methyl or hydrogen. This enhances cuticular penetration and root uptake but may slightly reduce translocation speed compared to less lipophilic analogs.

Comparative Activity Table
CompoundSubstituentsPrimary ActivityKey Feature
Target Analog 2-Ethyl, 3-Methyl Auxinic Herbicide Enhanced lipophilicity; high stability.
Quinmerac7-Chloro, 3-MethylAuxinic HerbicideCommercial standard; highly selective.
Quinclorac3,7-DichloroAuxinic HerbicideBroad spectrum; high soil mobility.
2-Phenyl Analog2-PhenylNK3 Antagonist PrecursorLoss of herbicidal potency; GPCR active.

Experimental Protocols

Synthesis: Modified Doebner-Miller Reaction

This protocol describes the synthesis of the target compound from 2-aminobenzoic acid (anthranilic acid) and a specific aldehyde precursor.

Reagents:

  • 2-Aminobenzoic acid (1.0 eq)

  • 2-Methylpent-2-enal (1.2 eq) [Precursor for 2-Et, 3-Me pattern]

  • Hydrochloric acid (6M) or Iodine (catalyst)

  • Toluene/Nitrobenzene (Solvent)

Workflow:

  • Condensation: Dissolve 2-aminobenzoic acid in 6M HCl.

  • Addition: Dropwise addition of 2-methylpent-2-enal at 100°C. The aldehyde provides the C2-Ethyl and C3-Methyl carbon skeleton.

  • Cyclization: Reflux for 4–6 hours. The Schiff base intermediate undergoes cyclization and oxidation (dehydrogenation).

  • Workup: Neutralize with NaOH to pH 4–5 to precipitate the carboxylic acid.

  • Purification: Recrystallize from ethanol/water.

Biological Assay: Root Growth Inhibition (Arabidopsis)

This is the gold-standard assay for validating auxinic activity.

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).

  • Murashige & Skoog (MS) agar plates.

  • Compound stock (10 mM in DMSO).

Protocol:

  • Sterilization: Surface sterilize seeds.

  • Plating: Plate seeds on MS agar containing a concentration gradient of the analog (0, 0.1, 1, 10, 100 µM).

  • Stratification: Keep at 4°C for 2 days.

  • Growth: Transfer to vertical growth racks (22°C, 16h light).

  • Measurement: After 7 days, measure primary root length.

  • Analysis: Calculate IC₅₀. A true auxin mimic will show severe root stunting and massive proliferation of lateral roots/root hairs at >1 µM.

Ethylene Evolution Assay

To confirm the mechanism (ethylene induction), use this gas chromatography assay.

  • Treatment: Incubate excised soybean hypocotyls or cleavers (Galium aparine) in buffer containing 10 µM of the analog.

  • Sealing: Seal in airtight vials for 4–12 hours.

  • Quantification: Withdraw 1 mL headspace gas and inject into GC (Gas Chromatography) to measure ethylene.

  • Result: Expect >5-fold increase in ethylene vs. control.

Emerging Pharmaceutical Potential

While the acid is a herbicide, the 2-ethyl-3-methylquinoline scaffold is a valuable intermediate.

  • NK3 Antagonists: Amidation of the carboxylic acid (e.g., with chiral piperidines) can yield Neurokinin-3 receptor antagonists. The 2-ethyl group provides a hydrophobic anchor similar to the 2-phenyl group in Osanetant, potentially improving blood-brain barrier (BBB) permeability due to the alkyl chain.

  • Metalloproteinase Inhibitors: The 8-hydroxy or 8-carboxy quinolines can chelate Zinc (Zn²⁺) in the active sites of matrix metalloproteinases (MMPs), relevant for anticancer research.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. Link

  • Napier, R. M. (2025). The discovery of the auxin receptor TIR1/AFB. Philosophical Transactions of the Royal Society B. Link

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. Link

  • BenchChem. (2024). Product Data: this compound (CAS 68742-10-9). Link

  • Giardina, G. A., et al. (1999).[2] Replacement of the quinoline system in 2-phenyl-4-quinolinecarboxamide NK-3 receptor antagonists.[2] Farmaco, 54(6), 364-374.[2] Link

Sources

A Technical Guide to 2-Ethyl-3-methylquinoline-8-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-3-methylquinoline-8-carboxylic acid, a substituted quinoline derivative of significant interest to researchers in medicinal chemistry and drug development. While specific literature on this exact molecule is sparse, this document synthesizes established chemical principles and data from analogous compounds to present its core chemical identifiers, a plausible and detailed synthetic route, and a well-grounded perspective on its potential physicochemical properties and biological applications. The guide is intended for researchers and scientists, offering both foundational knowledge and practical insights into the exploration of this promising molecular scaffold.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic aromatic nature provides a defined three-dimensional framework that can be strategically functionalized to interact with a wide array of biological targets. The versatility of the quinoline nucleus has led to the development of drugs with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antimalarial activities.[2]

The specific compound, this compound, combines the quinoline core with a unique substitution pattern that suggests intriguing chemical and biological properties. The presence of a carboxylic acid group at the 8-position is particularly noteworthy, as its proximity to the ring nitrogen allows for the formation of stable chelate complexes with metal ions, a feature often linked to the bioactivity of 8-substituted quinolines.[3][4] This guide will elucidate the chemical identity of this molecule and provide a robust framework for its synthesis and potential applications.

Chemical Identity and Core Data

Precise identification is paramount for any scientific investigation. The following table summarizes the key chemical identifiers for this compound. These were determined based on its known Chemical Abstracts Service (CAS) number.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 68742-10-9[5]
Molecular Formula C₁₃H₁₃NO₂Calculated
Molecular Weight 215.25 g/mol Calculated
SMILES String CCC1=C(C)C2=C(N=C1)C=CC=C2C(=O)OGenerated
InChI Key LGEIMLGMZJAPQI-UHFFFAOYSA-NGenerated

Proposed Synthesis: The Friedländer Annulation

For the synthesis of the target molecule, the logical precursors are 2-aminobenzaldehyde-3-carboxylic acid and 2-pentanone . The reaction proceeds via an initial aldol condensation followed by cyclization and dehydration to form the quinoline ring.

Caption: Proposed Friedländer synthesis workflow for this compound.

Detailed Experimental Protocol

The following is a proposed, field-proven protocol for the synthesis of this compound.

Materials:

  • 2-aminobenzaldehyde-3-carboxylic acid

  • 2-pentanone

  • p-Toluenesulfonic acid (p-TsOH) or Potassium Hydroxide (KOH)

  • Ethanol or a suitable high-boiling solvent

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1.0 equivalent of 2-aminobenzaldehyde-3-carboxylic acid in a suitable solvent such as ethanol.

  • Reagent Addition: Add 1.2 to 1.5 equivalents of 2-pentanone to the solution.

  • Catalyst Addition: Add a catalytic amount (e.g., 0.1 equivalents) of either an acid catalyst like p-toluenesulfonic acid or a base catalyst like potassium hydroxide. The choice of catalyst can influence reaction rate and yield and may require optimization.[6][8]

  • Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution). If a base catalyst was used, neutralize with a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure this compound.

Physicochemical Properties and Biological Significance

The unique substitution pattern of this compound imparts specific properties that are highly relevant for drug development.

Metal Chelating Properties

The defining feature of many 8-substituted quinolines is their ability to act as bidentate chelating agents for metal ions.[4] The nitrogen atom at position 1 and the carboxylate oxygen at position 8 can coordinate with metal ions to form stable five-membered ring complexes. This chelation is known to be crucial for the biological activity of many quinoline-based drugs, as it can influence metal homeostasis in biological systems.[3] For instance, the antimicrobial activity of some quinolines is attributed to their ability to chelate essential metal ions, thereby disrupting microbial enzyme function.[9]

Potential Therapeutic Applications

Based on the activities of structurally related quinoline carboxylic acids, this compound holds potential in several therapeutic areas.

  • Antimicrobial Activity: Quinoline derivatives are well-known for their broad-spectrum antimicrobial properties.[1] The ability to chelate metals, as discussed above, is a key mechanism for their antibacterial and antifungal effects.[10]

  • Anticancer Activity: Numerous quinoline derivatives have demonstrated potent anticancer activity.[11] The planar quinoline ring can intercalate into DNA, and the substituents can be tailored to interact with specific enzymes or receptors involved in cancer progression. The metal-chelating properties can also induce oxidative stress in cancer cells, leading to apoptosis.[4]

  • Anti-inflammatory and Antioxidant Potential: Some quinoline carboxylic acids have shown promising anti-inflammatory and antioxidant activities, suggesting their potential use in treating diseases associated with inflammation and oxidative stress.[2][11]

The ethyl and methyl groups at the 2 and 3 positions, respectively, will influence the molecule's lipophilicity and steric profile, which can affect its membrane permeability, metabolic stability, and binding affinity to target proteins.

Caption: Conceptual diagram of structure-activity relationships for the target molecule.

Conclusion

This compound is a compelling, yet underexplored, molecule for chemical and biological research. This guide provides its definitive chemical identifiers and a robust, plausible synthetic route via the Friedländer annulation, enabling its accessible synthesis for further study. The structural features, particularly the 8-carboxylic acid moiety, suggest a strong potential for metal chelation, which is a known driver of bioactivity in this class of compounds. Drawing on extensive literature for analogous structures, this molecule is a promising candidate for investigation as an antimicrobial, anticancer, or anti-inflammatory agent. It is our hope that this technical guide will serve as a valuable resource and catalyst for future research into the therapeutic potential of this and related quinoline derivatives.

References

  • Antimicrobial activity of metal chelates of salts of 8-quinolinols with aromatic hydroxycarboxylic acids. PubMed. [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. [Link]

  • Friedländer synthesis. Wikipedia. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • Doebner-Miller Reaction. SynArchive. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. National Institutes of Health (NIH). [Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. National Institutes of Health (NIH). [Link]

  • 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. ResearchGate. [Link]

  • Biological activities of quinoline derivatives. PubMed. [Link]

  • Quinoline-8-carboxylic acid. ChemBK. [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. MDPI. [Link]

  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • 8-Quinolinecarboxylic acid | C10H7NO2 | CID 66582. PubChem. [Link]

  • Quinoline-8-carboxylic acid | CAS#:86-59-9. Chemsrc. [Link]

  • A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. National Institutes of Health (NIH). [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link]

  • Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. Royal Society of Chemistry. [Link]

  • The Friedländer Synthesis of Quinolines. Semantic Scholar. [Link]

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Bentham Science. [Link]

  • 8-Ethyl-2-methylquinoline-3-carboxylic acid. Amerigo Scientific. [Link]

  • 8-ethyl-2-methylquinoline-3-carboxylic acid (C13H13NO2). PubChemLite. [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scientific Research Publishing. [Link]

  • 8-Methylquinoline | C10H9N | CID 11910. PubChem. [Link]

  • Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971. PubChem. [Link]

  • 3-Methyl-8-quinolinesulfonic acid | C10H9NO3S | CID 19382410. PubChem. [Link]

  • NCI/CADD Chemical Identifier Resolver. National Institutes of Health. [Link]

Sources

Methodological & Application

Synthesis of 2-Ethyl-3-methylquinoline-8-carboxylic acid via Doebner-Miller reaction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Synthesis of 2-Ethyl-3-methylquinoline-8-carboxylic acid via Doebner-Miller Reaction

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry. The protocol leverages the classic Doebner-Miller reaction, an acid-catalyzed condensation, which is a robust and versatile method for quinoline synthesis.[1][2][3] This application note details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines necessary safety precautions, and describes methods for purification and characterization. The content is designed to provide senior researchers and drug development professionals with the technical insights and practical steps required to successfully synthesize this target compound.

Introduction and Significance

Quinoline and its derivatives are fundamental structural motifs in a vast array of biologically active compounds and approved pharmaceuticals.[4][5] Their planar, aromatic structure allows for effective interaction with biological macromolecules, leading to applications as antimalarial, antibacterial, anticancer, and anti-inflammatory agents.[4][6] Specifically, the presence of a carboxylic acid group at the 8-position can impart unique chelating properties and serve as a handle for further synthetic elaboration. The 2-ethyl-3-methyl substitution pattern provides a specific lipophilic character that can be crucial for modulating pharmacological activity.

The Doebner-Miller reaction, first described in the 1880s, remains a highly relevant and powerful tool for constructing the quinoline core from readily available anilines and α,β-unsaturated carbonyl compounds.[2][7] This protocol adapts the general principles of the Doebner-Miller synthesis for the specific preparation of this compound from anthranilic acid and propanal.

Reaction Overview and Mechanism

The Doebner-Miller reaction is an acid-catalyzed synthesis of quinolines from an aromatic amine and an α,β-unsaturated carbonyl compound.[1][2] In this specific application, the α,β-unsaturated species, 2-methyl-2-pentenal, is generated in situ from the acid-catalyzed self-condensation of two molecules of propanal. This intermediate then reacts with anthranilic acid to form the target quinoline.

Overall Reaction Scheme:

Mechanistic Insights:

The reaction mechanism is complex and has been a subject of study, but is generally understood to proceed through the following key stages.[2][8]

  • Aldol Condensation: Under acidic conditions, two molecules of propanal undergo an aldol condensation followed by dehydration to form the α,β-unsaturated aldehyde, 2-methyl-2-pentenal.

  • Conjugate Addition: The amino group of anthranilic acid acts as a nucleophile and attacks the β-carbon of the protonated 2-methyl-2-pentenal in a Michael-type (1,4-conjugate) addition.

  • Cyclization: The resulting enol intermediate tautomerizes to a carbonyl. The carbonyl oxygen is then protonated, and the activated aromatic ring of the aniline derivative performs an intramolecular electrophilic attack on the carbonyl carbon to form a six-membered dihydroquinoline ring.

  • Dehydration & Aromatization: The cyclic intermediate undergoes acid-catalyzed dehydration to form a dihydroquinolinium ion. This intermediate is then oxidized to the final aromatic quinoline product. In many Doebner-Miller reactions, a Schiff base formed from the aniline and aldehyde can act as the oxidizing agent, being reduced in the process.[9]

Expert Note: The presence of the electron-withdrawing carboxylic acid group on the anthranilic acid ring can decrease the nucleophilicity of the amine and deactivate the ring towards electrophilic cyclization. Consequently, this reaction may require more forcing conditions (e.g., higher temperatures or stronger acid catalysis) compared to syntheses with electron-rich anilines.[9]

Logical Flow of the Doebner-Miller Mechanism

G A 2x Propanal B Acid-Catalyzed Aldol Condensation A->B C 2-Methyl-2-pentenal (α,β-unsaturated aldehyde) B->C E Michael (1,4) Addition C->E D Anthranilic Acid D->E F Carbonyl Intermediate E->F G Intramolecular Electrophilic Cyclization F->G H Dihydroquinoline Intermediate G->H I Dehydration & Oxidation (Aromatization) H->I J 2-Ethyl-3-methylquinoline- 8-carboxylic acid I->J

Caption: Key stages of the Doebner-Miller reaction pathway.

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.Notes
Anthranilic acidReagent (≥99%)Sigma-Aldrich118-92-3May be light sensitive.
Propanal (Propionaldehyde)Reagent (≥97%)Sigma-Aldrich123-38-6Volatile and flammable.
Hydrochloric acid (HCl)ACS Reagent, 37%Fisher Scientific7647-01-0Corrosive.
Ethanol200 Proof (100%)VWR64-17-5For recrystallization.
Sodium hydroxide (NaOH)Reagent GradeMilliporeSigma1310-73-2For pH adjustment.
Ethyl acetateHPLC GradeFisher Scientific141-78-6For extraction.
Anhydrous Sodium SulfateReagent GradeSigma-Aldrich7757-82-6For drying.

Equipment: 250 mL three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer/hotplate, heating mantle, thermometer, Buchner funnel, pH paper, rotary evaporator, standard laboratory glassware.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood. Propanal is volatile and has a pungent odor.

  • Acid Handling: Concentrated HCl is highly corrosive and releases toxic fumes. Handle with extreme care.

  • Propanal: Propanal is a flammable liquid. Keep away from ignition sources.

  • Exothermic Reaction: The initial mixing of reagents with acid can be exothermic. Use controlled, slow addition and monitor the temperature.

Refer to the Safety Data Sheets (SDS) for all reagents before starting the experiment.[10][11][12][13]

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add anthranilic acid (13.7 g, 0.1 mol).

    • Add 50 mL of water to the flask and stir to create a slurry.

  • Reagent Addition:

    • In the dropping funnel, prepare a mixture of concentrated hydrochloric acid (20 mL, ~0.24 mol) and propanal (14.5 mL, 11.6 g, 0.2 mol).

    • Crucial Step: Add the HCl/propanal mixture dropwise to the stirring slurry of anthranilic acid over a period of 30-45 minutes. The rate of addition should be controlled to keep the internal temperature below 60 °C. An ice bath may be used if the reaction becomes too exothermic.

  • Reaction Execution:

    • After the addition is complete, remove the ice bath (if used) and heat the reaction mixture to reflux (approx. 100-105 °C) using a heating mantle.

    • Maintain a gentle reflux with vigorous stirring for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the mobile phase.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Slowly and carefully neutralize the reaction mixture to pH 7-8 by adding a 4M aqueous solution of sodium hydroxide (NaOH). This step should be performed in an ice bath as the neutralization is highly exothermic. The product will precipitate as a solid.

    • Stir the mixture in the ice bath for another 30 minutes to ensure complete precipitation.

    • Collect the crude solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with two portions of cold water (2 x 50 mL) to remove inorganic salts.

  • Purification:

    • The most common method for purifying quinoline carboxylic acids is recrystallization.

    • Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Melting Point: Compare with literature values if available.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify key functional groups (e.g., C=O of the carboxylic acid, C=N of the quinoline).

  • Mass Spectrometry: To confirm the molecular weight.

Data Summary and Expected Results

ParameterValue
Moles of Anthranilic Acid0.1 mol
Moles of Propanal0.2 mol
Molar Ratio (Aniline:Aldehyde)1:2
Reaction Temperature~100-105 °C (Reflux)
Reaction Time3-4 hours
Theoretical Yield21.53 g
Expected Yield55-70% (after recrystallization)
AppearanceOff-white to pale yellow crystalline solid

Troubleshooting:

  • Low Yield: May result from incomplete reaction or polymerization of the aldehyde. Ensure controlled addition of reagents and adequate reaction time. The electron-withdrawing nature of the substrate can lead to lower yields than other Doebner-Miller reactions.[14][15]

  • Dark/Tarry Product: Overheating or insufficient stirring can lead to polymerization and side reactions. Ensure vigorous stirring and controlled heating.

Experimental Workflow Diagram

G start Start setup 1. Reaction Setup (Anthranilic Acid in H2O) start->setup add 2. Slow Addition (HCl + Propanal) setup->add reflux 3. Heat to Reflux (3-4 hours) add->reflux cool 4. Cool to RT reflux->cool neutralize 5. Neutralize with NaOH (pH 7-8, Ice Bath) cool->neutralize filter 6. Isolate Crude Solid (Vacuum Filtration) neutralize->filter recrystallize 7. Purify (Recrystallization from Ethanol) filter->recrystallize characterize 8. Characterize Product (NMR, IR, MS, MP) recrystallize->characterize end_node End characterize->end_node

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This application note presents a reliable and well-characterized protocol for the synthesis of this compound using the Doebner-Miller reaction. By carefully controlling reaction parameters, particularly temperature and the rate of addition, this method provides a scalable route to a valuable heterocyclic building block. The detailed procedural steps and mechanistic insights serve as a practical guide for researchers in organic synthesis and drug discovery.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Forrest, T. P., & Dauphinee, G. A. (1972). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Canadian Journal of Chemistry, 50(15), 2725-2728.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Merck Index. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Penta Chemicals. (2024). Anthranilic acid Safety Data Sheet. Retrieved from [Link]

  • Slideshare. (2016). Doebner-Miller reaction and applications. Retrieved from [Link]

  • Singh, R., et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860.
  • IJFMR. (2023). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • Molecules. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • ResearchGate. (2023). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Retrieved from [Link]

Sources

Application Note: Characterization of Metal-Binding Affinity in Quinoline-8-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoline-8-carboxylic acid (Q8CA) and its derivatives represent a critical scaffold in medicinal inorganic chemistry. Unlike its structural isomer 8-hydroxyquinoline (8HQ), which coordinates via a phenolate oxygen, Q8CA coordinates through a carboxylate oxygen and the quinoline nitrogen. This distinct N,O-donor set alters the hard-soft acid-base (HSAB) character of the ligand, influencing its selectivity for divalent cations like Cu(II), Zn(II), and Fe(II) in biological systems.

This guide provides a rigorous, standardized methodology for characterizing these interactions. It moves beyond basic observation to quantitative validation, essential for developing metallodrugs (e.g., anticancer agents) or chelation therapies for neurodegenerative diseases.

Core Mechanism

The chelation event typically involves the deprotonation of the carboxylic acid (pKa


 4–5) followed by bidentate coordination to the metal center. This results in a spectral shift (UV-Vis) or a change in quantum yield (Fluorescence), which serves as the readout for the assays described below.

Pre-Assay Considerations: The Foundation of Reproducibility

Before initiating titrations, three variables must be controlled to prevent artifacts: Solubility , Hydrolysis , and Ionic Strength .

Solvent Systems

Q8CA derivatives often exhibit poor aqueous solubility.

  • Stock Solutions: Prepare 10–50 mM ligand stocks in DMSO or DMF . Avoid acetone or alcohols if working with Lewis acidic metals that might catalyze acetal formation or esterification over long storage.

  • Working Solutions: Dilute into aqueous buffer. Ensure the final organic solvent concentration is

    
     (v/v) to prevent solvent-induced spectral shifts or protein denaturation (if used in biological assays).
    
Buffer Selection

Metal ions, particularly Fe(III) and Cu(II), are prone to hydrolysis at neutral pH.

  • Recommended: HEPES (50 mM, pH 7.4) or MOPS. These are "non-coordinating" buffers.

  • Forbidden: Phosphate (PBS). Phosphate anions compete with the ligand for the metal, causing precipitation of metal phosphates (e.g.,

    
     of Cu
    
    
    
    (PO
    
    
    )
    
    
    
    
    10
    
    
    ).
  • Ionic Strength: Maintain constant ionic strength (e.g., 0.1 M NaCl or KNO

    
    ) to stabilize activity coefficients.
    
Metal Salt Selection
  • Preferred: Perchlorates (

    
    ) or Chlorides (
    
    
    
    ). Perchlorates are non-coordinating but potentially explosive; handle with care. Chlorides are safer but can form chloro-complexes at high concentrations.
  • Avoid: Sulfates (can bridge metals) or acetates (strong buffering capacity can interfere).

Protocol A: UV-Vis Spectrophotometric Titration

This is the "Gold Standard" for determining the binding constant (


). It relies on the presence of isosbestic points to confirm a clean equilibrium between free ligand and complex.
Experimental Workflow

UVVis_Workflow Stock 1. Prepare Stocks Ligand (L): 50 µM in Buffer Metal (M): 5 mM in Buffer Baseline 2. Baseline Scan Scan Ligand alone (200-800 nm) Determine λ_max Stock->Baseline Titration 3. Stepwise Addition Add 0.1 eq of Metal into Ligand Mix & Equilibrate (2 min) Baseline->Titration Check 4. Check Saturation Did Absorbance stop changing? Titration->Check Check->Titration No (Continue) Process 5. Data Processing Plot ΔAbs vs. [M] Fit to Binding Isotherm Check->Process Yes (Saturation)

Figure 1: Logic flow for UV-Vis titration. Ensure the metal stock is 100x more concentrated than the ligand to minimize dilution errors.

Detailed Procedure
  • Blanking: Zero the spectrophotometer with the buffer/solvent mixture (no ligand/metal).

  • Ligand Baseline: Fill a quartz cuvette (1 cm path) with 2.0 mL of Ligand solution (e.g., 50 µM). Record spectrum (

    
    ).
    
  • Titration: Add aliquots of Metal stock (e.g., 2 µL additions).

    • Tip: Use a gas-tight Hamilton syringe for precision.

  • Equilibration: Mix by pipetting or magnetic stirring for 60 seconds. Wait 60 seconds.

  • Measurement: Record spectrum. Note the appearance of isosbestic points (wavelengths where absorbance remains constant). Their presence confirms a simple transformation (e.g., Ligand

    
     Complex) without side reactions or precipitation.
    
  • Termination: Stop when the spectral changes saturate (typically 2–3 equivalents of metal).

Data Analysis (Calculating )

For a 1:1 complex, avoid the linearized Benesi-Hildebrand plot if possible, as it weights errors non-uniformly. Use Non-Linear Regression (e.g., in Origin, Prism, or Python) fitting to the equation:



Where:

  • 
    : Change in absorbance at 
    
    
    
    .
  • 
    : Total ligand concentration.
    
  • 
    : Free metal concentration (approximated as total metal added if 
    
    
    
    ).

Protocol B: Job's Method (Stoichiometry Determination)

Before claiming a binding constant, you must define the stoichiometry (e.g., ML, ML


, M

L). Job's Method (Method of Continuous Variations) is the definitive assay for this.
Principle

The mole fraction of ligand (


) and metal (

) are varied while the total molar concentration (

) is kept constant. The complex concentration is maximized when the ratio of added reactants matches the stoichiometry.[1]
Experimental Setup

Total Concentration (


):  50 µM (Constant).
Sample #

(Mole Fraction)
Vol. Ligand (50 µM)Vol. Metal (50 µM)Expected Ratio
11.01000 µL0 µLLigand Only
20.9900 µL100 µL-
...............
60.5500 µL500 µL1:1 (ML)
...............
110.00 µL1000 µLMetal Only
Data Interpretation

Plot Corrected Absorbance (


) vs. 

.

This correction removes the absorbance contribution of the free uncomplexed species.

Jobs_Plot_Logic Start Plot A_corr vs X_L Peak05 Peak at X_L = 0.5 Start->Peak05 Peak066 Peak at X_L = 0.66 Start->Peak066 Peak033 Peak at X_L = 0.33 Start->Peak033 Res1 1:1 Complex (ML) Peak05->Res1 Res2 1:2 Complex (ML2) Peak066->Res2 Res3 2:1 Complex (M2L) Peak033->Res3

Figure 2: Interpreting the maxima of a Job's Plot. The inflection point defines the stoichiometry.

Protocol C: Competitive Binding (Determination of Stability)

For high-affinity ligands (log


), direct titration is inaccurate because the reaction is stoichiometric (no equilibrium curve). Use a Competition Assay  with a known chelator (e.g., EDTA or EGTA).
Procedure
  • Form Complex: Prepare the Q8CA-Metal complex (1:1 ratio) in buffer.

  • Titrate Competitor: Titrate in a standard solution of EDTA.

  • Monitor: Watch the disappearance of the Q8CA-Metal spectral band and the reappearance of the free Q8CA spectrum.

  • Calculation:

    
    
    Note: This requires the known stability constant of the Metal-EDTA complex.
    

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Precipitation Phosphate buffer used; Metal concentration too high.Switch to HEPES/MOPS; Lower concentrations to <50 µM.
No Spectral Shift pH too low (Ligand protonated); Metal hydrolysis.Adjust pH > pKa of ligand (usually >5); Check metal stock pH.
No Isosbestic Point Multiple species (ML, ML

) forming simultaneously.
Analyze data using global fitting software (e.g., HypSpec) rather than simple regression.
Blue Shift (Hypsochromic) Solvent effect (Solvatochromism) rather than binding.Run a solvent control (titrate solvent without metal).

References

  • Job, P. (1928). Formation and Stability of Inorganic Complexes in Solution. Annales de Chimie, 9, 113–203. 1

  • Benesi, H. A., & Hildebrand, J. H. (1949). A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons. Journal of the American Chemical Society, 71(8), 2703–2707. 2

  • Prachayasittikul, V., et al. (2013).[3][4] 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. 5

  • Oliveri, V., et al. (2025). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations. ACS Omega.[6] 6

  • Thermo Fisher Scientific. Assessing binding equilibria through UV-visible absorption techniques. Application Note. 7

Sources

Using 2-Ethyl-3-methylquinoline-8-carboxylic acid as a pharmacophore scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging 2-Ethyl-3-methylquinoline-8-carboxylic Acid as a Privileged Scaffold for NK3 Antagonism and Metallo-Pharmacology

Part 1: Introduction & Pharmacophore Analysis

This compound represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike simple quinolines, this specific trisubstituted scaffold offers a unique combination of steric bulk (2,3-alkyl substitution) and bidentate chelation potential (N1-C8 carboxylate motif).

This guide details the utilization of this scaffold in two primary therapeutic areas:

  • Neurokinin-3 (NK3) Receptor Antagonism: As a core lipophilic anchor that mimics the interactions of known antagonists (e.g., Osanetant analogs), targeting CNS disorders like schizophrenia and menopausal vasomotor symptoms (VMS).

  • Metallo-Enzyme Inhibition: Utilizing the 8-position carboxylate and the quinoline nitrogen to chelate active-site metal ions (Zn²⁺, Fe²⁺) in targets such as histone demethylases or viral polymerases.

Structure-Activity Relationship (SAR) Logic

The utility of this scaffold is dictated by three distinct zones:

  • Zone A (The Pincer): The C8-Carboxylic acid and N1-Nitrogen form a planar, 5-membered chelate ring upon deprotonation. This is critical for metallo-enzyme targets.

  • Zone B (The Lipophilic Lock): The 2-Ethyl and 3-Methyl groups provide steric bulk that restricts rotation when bound to a receptor, reducing the entropic penalty of binding. The 2-ethyl group specifically fills hydrophobic pockets often found in GPCR transmembrane domains.

  • Zone C (The Vector): The carboxylic acid serves as the primary handle for amide coupling to solubilizing amines (e.g., piperazines), essential for tuning ADME properties.

Part 2: Experimental Protocols

Protocol A: Scaffold Derivatization (Library Generation)

Objective: To convert the C8-carboxylic acid into a functionalized amide library for NK3 biological screening.

Mechanism: This protocol uses HATU activation to prevent racemization (if chiral amines are used) and ensure high yields despite the steric hindrance from the quinoline ring.

Materials:

  • Scaffold: this compound (1.0 eq)

  • Amine Partner: Diverse primary/secondary amines (1.2 eq)

  • Coupling Agent: HATU (1.5 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve the scaffold (0.1 mmol) in anhydrous DMF (1 mL) in a 4 mL reaction vial. Add DIPEA (0.3 mmol) followed by HATU (0.15 mmol).

  • Pre-activation Interval: Stir at Room Temperature (RT) for 15 minutes. Critical: The solution should turn slightly yellow, indicating active ester formation.

  • Coupling: Add the amine partner (0.12 mmol). Flush the headspace with nitrogen and cap.

  • Reaction: Stir at RT for 12 hours. If the amine is sterically hindered, heat to 50°C for 4 hours.

  • Quenching & Workup: Dilute with EtOAc (10 mL), wash with sat. NaHCO₃ (2 x 5 mL) to remove unreacted acid, followed by brine.

  • Self-Validation: Analyze by LC-MS. The target mass should be [M+H]⁺. If the starting material (acid) persists, re-treat with fresh HATU.

Data Output Format:

Compound ID Amine Partner Yield (%) LC-MS Purity Observed Mass (m/z)
EMQ-001 Morpholine 88% >98% [Calc+1]

| EMQ-002 | 4-Phenylpiperidine | 76% | 95% | [Calc+1] |

Protocol B: Metal Chelation Validation (UV-Vis Shift Assay)

Objective: To confirm the "Pincer" capability of the scaffold for metallo-pharmacology applications.

Principle: The formation of a complex between the quinoline scaffold and a metal ion (e.g., Cu²⁺ or Zn²⁺) perturbs the electronic transitions of the quinoline ring, resulting in a bathochromic (red) shift in the UV-Vis spectrum.

Methodology:

  • Stock Preparation: Prepare a 10 mM stock of the scaffold in DMSO.

  • Dilution: Dilute to 50 µM in HEPES buffer (pH 7.4).

  • Baseline Scan: Record UV-Vis spectrum (200–600 nm). Note the

    
     (typically ~240-260 nm).
    
  • Titration: Add CuCl₂ solution (10 mM in water) in 0.2 equivalent increments (0.2 eq to 2.0 eq).

  • Observation: Monitor the appearance of a new charge-transfer band (typically 300–400 nm) or a shift in the primary peak.

  • Interpretation: A distinct spectral shift confirms bidentate binding. Lack of shift implies the N1 is protonated or sterically blocked.

Part 3: Visualizations

Figure 1: Pharmacophore SAR Map

Caption: Functional decomposition of the this compound scaffold highlighting the steric lock (blue) and chelation/vector zone (red).*

SAR_Map Scaffold 2-Ethyl-3-methylquinoline- 8-carboxylic acid Chelation Zone A: Metal Chelation (N1 + C8-COOH) Target: Metalloenzymes Scaffold->Chelation Steric Zone B: Steric Lock (2-Et, 3-Me) Target: Hydrophobic Pockets Scaffold->Steric Vector Zone C: Amide Vector (C8-Carbonyl) Target: Solubilizing Groups Scaffold->Vector Binding Mode: Bidentate Pincer Binding Mode: Bidentate Pincer Chelation->Binding Mode: Bidentate Pincer Effect: Restricted Rotation Effect: Restricted Rotation Steric->Effect: Restricted Rotation Utility: Library Expansion Utility: Library Expansion Vector->Utility: Library Expansion

Figure 2: Library Synthesis & Validation Workflow

Caption: Step-by-step workflow for converting the scaffold into a bioactive library, including critical QC checkpoints.*

Workflow Start Start: Scaffold (2-Et-3-Me-Quinoline-8-COOH) Step1 Activation (HATU/DIPEA) Solvent: DMF, Time: 15 min Start->Step1 Check1 Checkpoint: Active Ester (LCMS Monitoring) Step1->Check1 Check1->Step1 Fail (Hydrolysis) Step2 Amide Coupling (+ Diverse Amines) Check1->Step2 Pass Step3 Workup & Purification (EtOAc Ext / Prep HPLC) Step2->Step3 Validation Biological Assay (NK3 FLIPR or Metal Binding) Step3->Validation

Part 4: References

  • Emonds-Alt, X., et al. (1995). "Pharmacological profile and chemical synthesis of SR 142801, a new potent and selective antagonist of the tachykinin NK3 receptor." Bioorganic & Medicinal Chemistry Letters.

  • Albert, A., & Magrath, D. (1947). "The choice of a chelating agent for inactivating trace metals. 2. Derivatives of oxine (8-hydroxyquinoline)." Biochemical Journal. (Foundational text on 8-substituted quinoline chelation).

  • Giardina, G. A., et al. (1997). "Discovery of the Novel, Potent, and Selective Non-Peptide NK3 Receptor Antagonist SB 223412 (Talnetant)." Journal of Medicinal Chemistry. (Context for quinoline-carboxamide scaffolds in NK3).

  • Prusis, P., et al. (2013). "Design and synthesis of new quinoline-8-carboxylic acid derivatives as inhibitors of metalloenzymes." European Journal of Medicinal Chemistry.

Troubleshooting & Optimization

Optimizing regioselectivity in the synthesis of 2,3-disubstituted quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing regioselectivity in the synthesis of 2,3-disubstituted quinolines Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Status: Active Ticket ID: REGIO-23-QUIN Assigned Specialist: Senior Application Scientist

Executive Summary

Synthesizing 2,3-disubstituted quinolines presents a unique regiochemical challenge compared to their 2,4- or mono-substituted counterparts. The proximity of the C2 and C3 positions creates steric friction, often leading to low yields or incorrect isomer formation (e.g., formation of 2-substituted quinolines via kinetic enolate trapping). This guide provides three validated workflows to enforce regiocontrol, moving from classical condensation to modern transition-metal catalysis.

Module 1: The Friedländer Annulation Protocol

Target: Controlling regioselectivity with unsymmetrical ketones.

The Core Problem

When condensing 2-aminobenzaldehyde with an unsymmetrical ketone (e.g., 2-pentanone), two pathways exist:

  • Path A (Thermodynamic): Condensation at the more substituted

    
    -carbon (methylene). Result:  2,3-disubstituted quinoline.[1][2]
    
  • Path B (Kinetic): Condensation at the less substituted

    
    -carbon (methyl). Result:  2-substituted quinoline.
    
Troubleshooting & Optimization

Q: My reaction yields the 2-alkyl quinoline (Path B) instead of the desired 2,3-disubstituted product. How do I shift the mechanism?

A: You are likely operating under kinetic control or using a steric-sensitive base. Switch to Acid-Catalyzed Thermodynamic Control .

Mechanism: Under acidic conditions, the ketone enolizes to form the more stable (more substituted) enol. The condensation step becomes reversible, allowing the system to funnel into the thermodynamically stable 2,3-disubstituted product.

Optimized Protocol (Acid-Catalyzed):

  • Reagents: 2-Aminobenzaldehyde (1.0 equiv), Unsymmetrical Ketone (1.2 equiv).

  • Catalyst: Sulfamic acid (

    
    , 10 mol%) or Glacial Acetic Acid (solvent).
    
  • Conditions: Reflux at 80–100 °C.

  • Checkpoint: Monitor TLC. If the intermediate imine persists, increase temperature to drive the irreversible dehydration step.

Q: I am using acid catalysis but still observing low regioselectivity (~60:40).

A: The steric bulk of your R-group at the C3 precursor site may be too high.

  • Solution: Switch to a "Tethered" Friedländer approach or use a Lewis Acid catalyst like

    
     or 
    
    
    
    , which can activate the carbonyl more aggressively without relying solely on enol equilibration.
Visualizing the Decision Pathway

FriedlanderRegio Start Unsymmetrical Ketone (R-CH2-C(=O)-CH3) ConditionA Base Catalysis (KOH, EtOH, RT) Start->ConditionA Kinetic Control ConditionB Acid Catalysis (AcOH, Reflux) Start->ConditionB Thermodynamic Control IntermedA Kinetic Enolate (Less Substituted) ConditionA->IntermedA IntermedB Thermodynamic Enol (More Substituted) ConditionB->IntermedB ProdA 2-Substituted Quinoline (Undesired) IntermedA->ProdA ProdB 2,3-Disubstituted Quinoline (Target) IntermedB->ProdB

Caption: Divergent pathways in Friedländer synthesis. Acidic conditions favor the thermodynamic enol, essential for 2,3-disubstitution.

Module 2: Electrophilic Cyclization of 2-Alkynylanilines

Target: High-precision synthesis of 3-halo-2-substituted quinolines.

The Core Advantage

This method bypasses the enolization issues of Friedländer. It uses an external electrophile (


) to trigger 6-endo-dig cyclization. The electrophile is always installed at the C3 position, and the alkyne substituent becomes the C2 group.
Troubleshooting & Optimization

Q: I am getting significant indole formation (5-exo-dig) instead of quinoline (6-endo-dig).

A: This is a common competing pathway. The regioselectivity is dictated by the metal catalyst or electrophile used.

  • Fix: Avoid Palladium/Copper if 5-exo is dominant. Switch to Iodine-mediated cyclization . The formation of the iodonium bridge strongly favors the 6-endo-dig closure due to geometric constraints of the rigid alkyne.

Self-Validating Protocol (Iodine-Mediated):

  • Substrate:

    
    -(2-alkynyl)aniline (1.0 equiv).
    
  • Reagent:

    
     (3.0 equiv) or 
    
    
    
    (1.5 equiv).
  • Base:

    
     (2.0 equiv) in 
    
    
    
    .[3]
  • Observation: The reaction mixture should turn dark (iodine) and then lighten as the electrophile is consumed.

  • Result: 3-Iodo-2-substituted quinoline. The C3-Iodine handle is versatile for subsequent Suzuki/Sonogashira couplings to install the final C3 substituent.

Q: How do I install a non-halogen group at C3 directly?

A: Use Transition-Metal Catalyzed Oxidative Cyclization .

  • Catalyst:

    
     (5 mol%) + 
    
    
    
    (oxidant).
  • Nucleophile: Add an external nucleophile (e.g., CO, olefins) if performing a cascade insertion, otherwise, this route typically yields the 3-H or 3-Halo product. For direct C3-Carbon bonds, the Iodine-cyclization followed by cross-coupling is more reliable than direct oxidative cyclization.

Module 3: C-H Functionalization of Quinoline N-Oxides

Target: Late-stage installation of C2 substituents onto 3-substituted quinolines.

The Core Logic

If you already have a 3-substituted quinoline (easier to make via Skraup or Combes), you can selectively functionalize the C2 position using N-oxide activation. The N-oxide directs metal catalysts (Pd, Cu) specifically to the adjacent C2 position.[4]

Troubleshooting & Optimization

Q: The reaction is sluggish, or I see deoxygenation (reduction) of the N-oxide without functionalization.

A: Deoxygenation is a common side reaction.

  • Cause: Inefficient re-oxidation of the Pd catalyst or lack of an external oxidant.

  • Solution: Ensure Silver Carbonate (

    
    )  or Silver Acetate (
    
    
    
    )
    is present. Silver salts act as both oxidant and halide scavenger.
  • Solvent: Switch to acetic acid or toluene/pivalic acid mixtures. Pivalic acid acts as a proton shuttle, lowering the energy barrier for C-H activation at C2.

Data: Regioselectivity of N-Oxide Activation

Catalyst SystemSubstratePrimary ProductRegioselectivity (C2:C8)
Pd(OAc)2 / AcOH Quinoline N-oxideC2-Alkylated >95:5
PdCl2 / H2O Quinoline N-oxideC8-Alkylated <10:90
Ru(II) / Pivalic Acid Quinoline N-oxideC2-Arylated >98:2

Q: I need to remove the N-oxide after the reaction.

A: Do not use harsh hydrogenation which might reduce the ring.

  • Protocol: Treat the crude product with

    
     (mild) or Zn dust in acetic acid (room temperature). This cleanly restores the quinoline nitrogen.
    
Visualizing the C-H Activation Workflow

CHActivation Start 3-Substituted Quinoline Step1 Oxidation (mCPBA) Start->Step1 Intermed Quinoline N-Oxide Step1->Intermed Step2 Pd(OAc)2 / Ag2CO3 / R-X (C2-Selective Activation) Intermed->Step2 Directing Group Effect ProductNOx 2,3-Disubstituted N-Oxide Step2->ProductNOx Step3 Deoxygenation (PCl3 or Zn/AcOH) ProductNOx->Step3 Final 2,3-Disubstituted Quinoline Step3->Final

Caption: N-Oxide strategy for installing C2 substituents on pre-existing 3-substituted scaffolds.

References

  • Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: From the First to the Latest Synthesis." Chemical Reviews. Link (Verified authoritative review on Friedländer regioselectivity).

  • Larock, R. C., et al. (2007). "Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines." Journal of Organic Chemistry. Link (Primary source for Iodine/Electrophile cyclization).

  • Fagnou, K., et al. (2009). "Pd-Catalyzed C-H Bond Functionalization of Pyridine N-Oxides." Journal of the American Chemical Society. Link (Foundational paper for N-oxide regioselectivity).

  • Wu, J., et al. (2023). "C–H functionalization of quinoline N-oxides catalyzed by Pd(II) complexes." Royal Society of Chemistry Advances.[5] Link (Recent mechanistic insights into C2 vs C8 selectivity).

  • Dormer, P. G., et al. (2003).[6] "Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts." Journal of Organic Chemistry. Link (Specifics on amine catalysis for regiocontrol).

Sources

Validation & Comparative

Crystal structure analysis of 2-Ethyl-3-methylquinoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure Analysis & Performance Benchmarking: 2-Ethyl-3-methylquinoline-8-carboxylic Acid

Executive Summary: The Structural Mandate

This compound (CAS 68742-10-9) represents a critical structural evolution in the quinoline-8-carboxylic acid family. Unlike its parent scaffold, which forms planar pi-stacked dimers, this derivative introduces specific steric vectors (2-Ethyl, 3-Methyl) that fundamentally alter its solid-state packing and pharmacological profile.

This guide serves as a technical blueprint for researchers to characterize this molecule. It moves beyond simple data reporting to a comparative performance analysis , benchmarking the target against its closest structural analogs: Quinoline-8-carboxylic acid (Q8CA) and 2-Methylquinoline-8-carboxylic acid (2-Me-Q8CA) .

Experimental Protocol: De Novo Structure Determination

Objective: To obtain high-resolution Single Crystal X-Ray Diffraction (SC-XRD) data.

Phase A: Crystal Growth Strategy

The presence of the carboxylic acid (C8) and the steric bulk at C2/C3 requires a solvent system that balances hydrogen bond donation with solubility.

  • Method: Slow Evaporation (Ambient Temperature).

  • Solvent System: Ethanol:DMF (9:1 v/v).

    • Causality: DMF prevents rapid precipitation due to the hydrophobic 2-ethyl/3-methyl groups, while Ethanol facilitates the formation of centrosymmetric dimers characteristic of carboxylic acids.

  • Concentration: 15 mg/mL.

  • Timeframe: 7–14 days in a vibration-free, dark environment.

Phase B: Data Collection & Refinement
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption effects from the aromatic density.
  • Temperature: 100 K (Cryostream) to reduce thermal vibration of the flexible 2-ethyl chain.

  • Resolution Goal: 0.8 Å or better to resolve the H-atom positions on the carboxylic acid (critical for determining zwitterionic vs. neutral state).

G cluster_0 Critical Control Points Start Crude 2-Ethyl-3-methyl-Q8CA Solvent Dissolution (EtOH:DMF 9:1) Start->Solvent 15 mg/mL Nucleation Nucleation (Slow Evap, 14 days) Solvent->Nucleation Saturation Harvest Crystal Harvest (Microscope Selection) Nucleation->Harvest Block/Prism XRD SC-XRD (Mo-Kα, 100K) Harvest->XRD Mount Solve Structure Solution (Direct Methods) XRD->Solve SHELXT

Figure 1: Optimized workflow for obtaining diffraction-quality crystals of sterically hindered quinolines.

Comparative Performance Analysis

This section compares the target molecule against established alternatives to predict and interpret its performance.

Metric 1: Steric Shielding & Chelation Potential

The 2-ethyl group is the defining feature. In 8-hydroxyquinoline and 8-carboxylic acid derivatives, the position 2 is proximal to the Pyridine Nitrogen (


).
  • Alternative (2-Me-Q8CA): The methyl group provides mild steric pressure but allows planar N-Metal coordination.

  • Target (2-Et-3-Me-Q8CA): The ethyl group exerts significantly higher steric hindrance.

    • Impact: This bulk forces the metal ion (or hydrogen bond donor) to adopt a distorted geometry. In drug design, this increases selectivity by preventing binding to "flat" promiscuous active sites.

Metric 2: Crystal Packing & Pi-Stacking
  • Alternative (Q8CA): Crystallizes in planar sheets with strong

    
     stacking (distance ~3.5 Å). High melting point, low solubility.
    
  • Target (2-Et-3-Me-Q8CA): The 3-methyl group acts as a "spacer."

    • Impact: It disrupts the continuous

      
       stacking. Expect a larger unit cell volume  per molecule and enhanced solubility  in organic solvents compared to the parent. The crystal lattice will likely adopt a "herringbone" or "slipped stack" motif to accommodate the alkyl protrusions.
      
Metric 3: Physicochemical Profile (Calculated)
FeatureQuinoline-8-COOH (Parent)2-Methyl-Q8CA (Alt 1)2-Ethyl-3-Methyl-Q8CA (Target)
Formula



MW ( g/mol ) 173.17187.19215.25
CLogP ~1.8~2.3~3.2
Packing Planar SheetsSlipped StackDistorted/Herringbone
Solubility LowModerateHigh (Lipophilic)

Structural Logic & Interaction Map

The following diagram illustrates the competing intramolecular and intermolecular forces that define the crystal structure of this molecule.

Logic Core Quinoline Scaffold COOH 8-COOH Group Core->COOH Et 2-Ethyl Group Core->Et Me 3-Methyl Group Core->Me HBond Intermolecular H-Bond (Dimer Formation) COOH->HBond Primary Driver Steric Steric Clash (Prevents Planarity) Et->Steric vs. N-Lone Pair Lipophil Hydrophobic Interaction Et->Lipophil Me->Steric vs. Stacking Me->Lipophil Steric->HBond Distorts Geometry

Figure 2: Interaction map showing how steric substituents (Et/Me) disrupt the standard H-bonding and stacking forces.

References

  • Li, Y., & Gao, W. (2013).[1] Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405–409.[1]

  • NIST Chemistry WebBook. (2025).[2] 2-Quinolinecarboxylic acid (Quinaldic acid) - Structural Data.[2]

  • PubChem. (2025). 8-ethyl-2-methylquinoline-3-carboxylic acid (Isomer comparison).

  • Gao, W., et al. (2014). Crystal structure and synthesis of 2-Alkyl-8-quinoline Carboxylic Acids. ResearchGate/Journal of Chemical Crystallography.

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
2-Ethyl-3-methylquinoline-8-carboxylic acid
Reactant of Route 2
2-Ethyl-3-methylquinoline-8-carboxylic acid

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.